4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFOJOUNIPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616493 | |
| Record name | 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84553-40-2 | |
| Record name | 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method includes the following steps:
Starting Material: Bicyclo[2.2.1]heptane-1-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through the fluorine atom and carboxylic acid group. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
- Substituent: Amino group (-NH₂) at position 3.
- Molecular Formula: C₈H₁₃NO₂·ClH; Molecular Weight: 191.66 .
- Key Differences: The amino group is basic and protonatable, enhancing water solubility (especially as a hydrochloride salt).
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid
- Substituent : Methoxy group (-OCH₃) at position 4.
- Molecular Formula : C₉H₁₄O₃; Molecular Weight : 170.21 .
- Key Differences :
- The methoxy group is electron-donating, reducing the carboxylic acid’s acidity compared to the fluorine derivative.
- Increased steric bulk may hinder membrane permeability but improve metabolic stability.
4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid
- Substituent : Difluoromethyl (-CF₂H) and oxygen in the ring (2-oxa).
- Molecular Formula : C₁₀H₁₂F₂O₃; Molecular Weight : 218.20 .
- Key Differences: The 2-oxa modification introduces polarity, while difluoromethyl enhances lipophilicity and metabolic resistance. Fluorine’s inductive effect is less pronounced than in the 4-fluoro derivative.
Ring System Variations: Heptane vs. Octane Frameworks
4-Fluorobicyclo[2.2.2]octane-1-carboxylic Acid
- Structure : Larger bicyclo[2.2.2]octane framework.
- Molecular Formula : C₉H₁₃FO₂; Molecular Weight : 172.20 .
- Key Differences: Reduced ring strain compared to norbornane ([2.2.1] system), altering conformational flexibility. Fluorine’s position in a less strained environment may reduce steric hindrance in binding interactions.
Heteroatom Incorporation: Azabicyclo and Oxabicyclo Derivatives
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
Biological Activity
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 84553-40-2) is a bicyclic compound with significant potential in medicinal chemistry and biotransformation processes. This article explores its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula: C8H11FO2
- Molecular Weight: 158.17 g/mol
- CAS Number: 84553-40-2
This compound features a bicyclic structure that contributes to its unique chemical reactivity and biological properties.
Enzymatic Biotransformations
Recent studies have highlighted the role of this compound in enzymatic biotransformations. Specifically, it has been utilized as a substrate in various enzyme-catalyzed reactions, demonstrating significant stereoselectivity and yield.
Table 1: Enzymatic Biotransformation Outcomes
| Substrate | Enzyme Used | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| This compound | Baker's yeast (Saccharomyces cerevisiae) | (6S)-endo-alcohol | >95 | High |
| Bicyclo[3.2.0]hept-2-en-6-one | Acinetobacter NCIB 9871 | ε-Caprolactone | Not specified | Moderate |
The biotransformation of this compound has shown promising results, particularly in the production of optically pure alcohols, which have important implications for pharmaceutical synthesis .
Pharmacological Implications
The compound's structural features suggest potential pharmacological applications, particularly in the development of chiral drugs. The ability to produce enantiomerically pure compounds through biotransformation processes opens avenues for synthesizing active pharmaceutical ingredients (APIs) with improved efficacy and reduced side effects.
Case Study: Chiral Drug Synthesis
In a notable study, researchers explored the use of this compound as a precursor for synthesizing chiral intermediates used in the production of prostaglandins, which are crucial in various physiological processes . The study demonstrated that through selective bioreduction, high yields of desired chiral products could be achieved.
Mechanistic Insights
The mechanism of action for the biological activity of this compound involves its interaction with specific enzymes that facilitate its conversion into biologically active metabolites. These metabolites often exhibit enhanced biological activity compared to the parent compound.
Q & A
Q. What are the optimal synthetic routes for 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid, and how can yield and purity be improved?
Methodological Answer: The synthesis typically involves fluorination of a bicyclic precursor followed by carboxylation. Key steps include:
- Starting Material : Bicyclic amine or ketone derivatives (e.g., bicyclo[2.2.1]heptane frameworks) .
- Fluorination : Use of reagents like Selectfluor™ or DAST to introduce fluorine at the 4-position under anhydrous conditions .
- Carboxylation : CO₂ insertion via Grignard or organozinc intermediates to form the carboxylic acid group .
- Purification : Chiral resolution (e.g., HPLC with amylose-based columns) to isolate enantiomers, critical for biological studies .
Optimization Tips : - Control reaction temperature (<0°C for fluorination to minimize side products).
- Use protecting groups (e.g., tert-butyl esters) to stabilize intermediates during carboxylation .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -180 ppm for C-F coupling) and ¹H NMR (bridged protons at δ 1.5–3.0 ppm) confirm regiochemistry and stereochemistry .
- HPLC-MS : Reversed-phase C18 columns with UV/Vis detection (210 nm for carboxylic acids) and ESI-MS for molecular weight validation .
- X-ray Crystallography : Resolves absolute configuration, especially for enantiopure samples .
- Polarimetry : Measures optical rotation to assess enantiomeric excess (ee) post-chiral separation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13). The carboxylic acid group is prone to decarboxylation at pH < 2 or >10, requiring neutral storage conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation; use amber vials for light-sensitive intermediates .
Q. What are common impurities in synthesized batches, and how are they identified?
Methodological Answer:
- By-Products : Unreacted fluorinating agents (e.g., residual DAST) or diastereomers from incomplete chiral resolution .
- Detection :
- GC-MS for volatile impurities.
- ²D NMR (COSY, HSQC) to resolve overlapping signals from stereoisomers .
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq fluorinating agent) and use scavenger resins (e.g., polymer-bound quench agents) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ determination .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Membrane Permeability : Caco-2 monolayers with LC-MS quantification to predict bioavailability .
Advanced Research Questions
Q. How do enantiomers of this compound differ in biological activity?
Methodological Answer:
- Chiral Separation : Use supercritical fluid chromatography (SFC) with Chiralpak® IA columns (95:5 CO₂:MeOH) for high-resolution enantiomer isolation .
- In Vivo Studies : Administer individual enantiomers to rodent models and compare pharmacokinetic parameters (AUC, Cₘₐₓ) via LC-MS/MS .
- Target Binding : SPR (surface plasmon resonance) assays reveal enantiomer-specific KD values for protein targets (e.g., enzymes or receptors) .
Q. Can computational models predict the compound’s reactivity and target interactions?
Methodological Answer:
- DFT Calculations : Gaussian 16 simulations analyze fluorine’s electron-withdrawing effects on carboxylate pKa and nucleophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase-2) .
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability in lipid bilayers for membrane permeability predictions .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, cytotoxicity may vary in FBS-supplemented vs. serum-free media .
- Impurity Profiling : HRMS and ¹H NMR quantify batch-to-batch variations in diastereomer ratios .
- Meta-Analysis : Use PRISMA guidelines to aggregate data from PubChem, ChEMBL, and IUPAC reports, adjusting for methodological biases .
Q. What role does the fluorine substituent play in modulating bioactivity and chemical reactivity?
Methodological Answer:
- Electron Effects : ¹⁹F NMR chemical shifts and Hammett constants (σₚ ≈ 0.06) indicate mild electron withdrawal, stabilizing carboxylate anions and enhancing H-bonding .
- Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) show reduced CYP450-mediated oxidation due to C-F bond inertia .
- Comparative Studies : Replace fluorine with Cl/Br analogs (e.g., 4-bromo derivatives) and compare logP (HPLC-derived) and IC₅₀ values .
Q. How do structural analogs of this compound compare in terms of activity and synthesis complexity?
Methodological Answer:
| Compound Name | Molecular Formula | Unique Features | Activity Insights |
|---|---|---|---|
| 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | C₈H₁₁BrO₂ | Larger atomic radius; lower electronegativity | Higher cytotoxicity in HT-29 cells |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | C₇H₁₁NO₂ | Nitrogen substitution alters ring strain | Enhanced protease inhibition |
| 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | C₇H₈FNO₂ | Smaller bicyclic framework | Improved BBB penetration in rodent models |
Synthesis Complexity : Azabicyclo derivatives require additional protection/deprotonation steps (~5% lower yield vs. non-aza analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
